

Comparative Guide to the Structure-Activity Relationship of 1-(3-Phenoxypropyl)piperazine Derivatives

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Compound of Interest

Compound Name: 1-(3-Phenoxypropyl)piperazine

Cat. No.: B1349977

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1-(3-phenoxypropyl)piperazine** derivatives and their analogs. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of how structural modifications to this scaffold influence biological activity at various targets. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

The **1-(3-phenoxypropyl)piperazine** scaffold is a versatile pharmacophore present in numerous biologically active compounds. Modifications to the phenoxy ring, the propyl linker, and the piperazine moiety can significantly alter the affinity and efficacy of these derivatives for a range of biological targets, including G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and adrenergic receptors. Understanding the SAR of this chemical class is crucial for the rational design of novel therapeutics with improved potency and selectivity. This guide will focus on the SAR of these derivatives at two well-studied receptor families: the 5-HT_{1A} receptor and the α ₁-adrenergic receptor.

Data Presentation: Quantitative SAR Data

The following tables summarize the binding affinities of various **1-(3-phenoxypropyl)piperazine** derivatives and related analogs for the human 5-HT_{1A} receptor

and α 1-adrenergic receptor subtypes. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinities of Arylpiperazine Derivatives for the Human 5-HT1A Receptor

Compound	R1	R2	Linker	Terminal Group	Ki (nM)
1	2-OCH3	H	-(CH2)3-	N-Adamantyl	1.2[1]
2	2-OCH3	H	-(CH2)3-	N-(3,5-dimethyl)Adamantyl	21.3[1]
3	2-OCH3	H	-(CH2)2-	3-aminophenyl	-
4	2,3-diCl	H	-(CH2)2-	3-nitrophenyl	-
5	2-OCH3	H	-(CH2)2-	3-(2-hydroxybenz amido)phenyl	-
Reference	-	-	-	8-OH-DPAT	0.6

Data for compounds 3, 4, and 5 were qualitatively described in the source material but specific Ki values were not provided in the abstract.

Table 2: Binding Affinities of Arylpiperazine Derivatives for α 1-Adrenergic Receptor Subtypes

Compound	R1 (on Phenylpiperazine)	Linker/Terminal Group	pKi ($\alpha 1$)
JJGW01	Varies	Salicylamide derivative	8.40[2]
Reference	-	Phentolamine	-
Naftopidil Analog 15	2-OCH3	N-propyl-5-benzo[d][3][4]dioxole carboxamide	Potent $\alpha 1A/1D$ antagonist[4]

Note: The available literature often presents data for structurally related analogs rather than a systematic SAR study of the core **1-(3-phenoxypropyl)piperazine** structure. The tables reflect the available quantitative data from closely related chemical series.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is a generalized procedure based on standard methods reported in the literature[5][6].

Objective: To determine the binding affinity (K_i) of test compounds for the human 5-HT1A receptor.

Materials:

- HEK293 cells stably expressing the human 5-HT1A receptor.
- Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
- Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
- Radioligand: [3H]8-OH-DPAT (specific activity ~120-150 Ci/mmol).

- Non-specific binding control: 10 μ M 5-carboxamidotryptamine (5-CT).
- Test compounds dissolved in DMSO.
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

- **Membrane Preparation:** Homogenize HEK293 cells expressing the 5-HT_{1A} receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in assay buffer and the protein concentration is determined.
- **Assay Setup:** In a 96-well plate, add assay buffer, the radioligand ([³H]8-OH-DPAT) at a final concentration close to its K_d, and various concentrations of the test compound.
- **Total and Non-specific Binding:** For total binding, add vehicle (DMSO) instead of the test compound. For non-specific binding, add 10 μ M 5-CT.
- **Incubation:** Add the membrane preparation to initiate the binding reaction. Incubate the plate at 25°C for 60 minutes.
- **Termination and Filtration:** Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand Binding Assay for α 1-Adrenergic Receptors

This protocol is a generalized procedure based on standard methods^{[1][2]}.

Objective: To determine the binding affinity (K_i) of test compounds for $\alpha 1$ -adrenergic receptor subtypes.

Materials:

- CHO-K1 cells stably expressing either human $\alpha 1A$, $\alpha 1B$, or $\alpha 1D$ adrenergic receptors.
- Membrane preparation and assay buffers similar to the 5-HT1A assay.
- Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol).
- Non-specific binding control: 10 μM phentolamine.
- Test compounds dissolved in DMSO.
- Scintillation cocktail and a liquid scintillation counter.

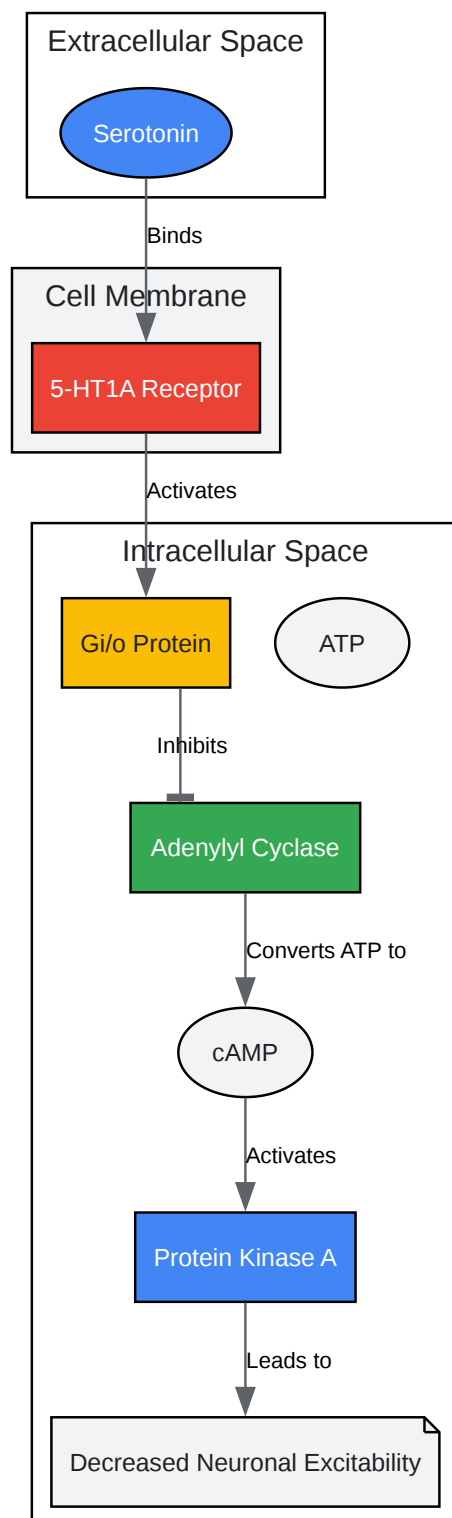
Procedure:

- Membrane Preparation: Similar to the 5-HT1A receptor membrane preparation.
- Assay Setup: In a 96-well plate, add assay buffer, [3H]prazosin at a final concentration near its K_d for the specific receptor subtype, and a range of concentrations of the test compound.
- Total and Non-specific Binding: For total binding, add vehicle. For non-specific binding, add 10 μM phentolamine.
- Incubation: Add the respective cell membrane preparation to each well. Incubate at 25°C for 60 minutes.
- Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
- Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
- Data Analysis: Calculate specific binding and determine the IC_{50} and K_i values as described for the 5-HT1A receptor assay.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Figure 1: 5-HT1A Receptor Signaling Pathway

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Caption: Figure 1: Simplified 5-HT1A receptor signaling cascade.

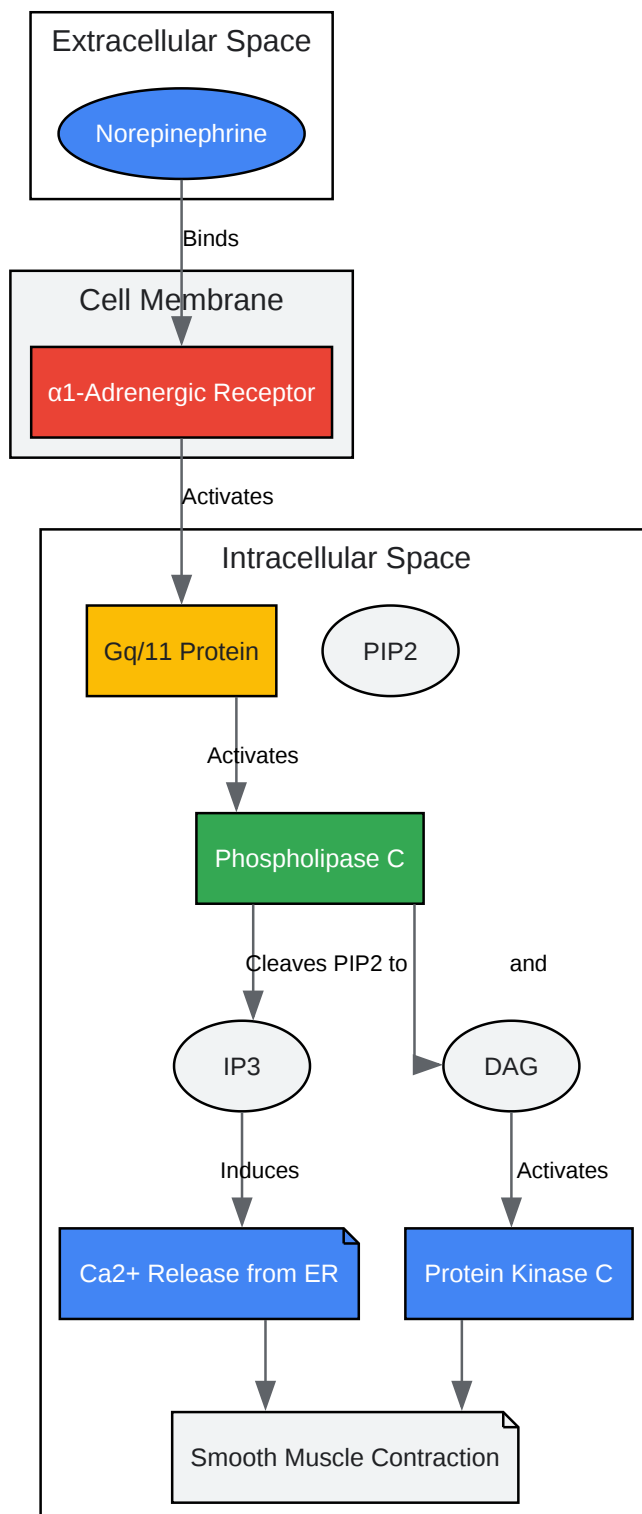
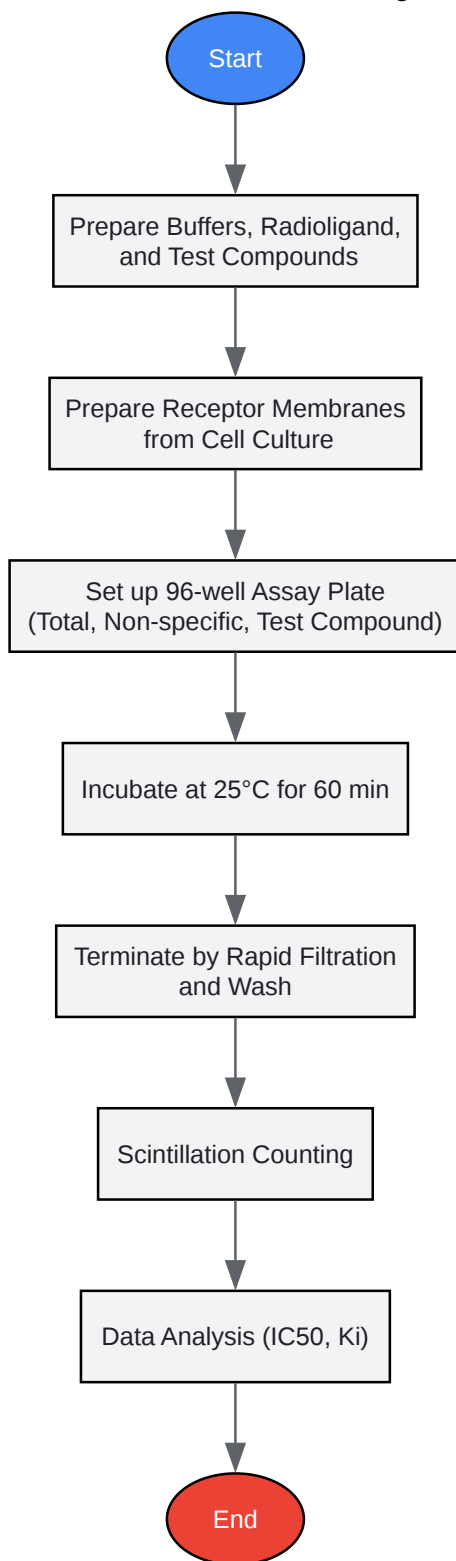
Figure 2: α 1-Adrenergic Receptor Signaling Pathway[Click to download full resolution via product page](#)Caption: Figure 2: Simplified α 1-adrenergic receptor signaling cascade.

Figure 3: Experimental Workflow for Radioligand Binding Assay



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Caption: Figure 3: General workflow for a competitive radioligand binding assay.

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